molecular formula C16H17NO B5189126 N-(1-phenylpropyl)benzamide CAS No. 2698-80-8

N-(1-phenylpropyl)benzamide

Cat. No.: B5189126
CAS No.: 2698-80-8
M. Wt: 239.31 g/mol
InChI Key: QGSOSTJHIZFYPP-UHFFFAOYSA-N
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Description

N-(1-phenylpropyl)benzamide: is an organic compound with the molecular formula C16H17NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural features, which include a benzamide moiety attached to a phenylpropyl group. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Scientific Research Applications

N-(1-phenylpropyl)benzamide has a wide range of applications in scientific research, including:

Safety and Hazards

According to the safety data sheet, “N-(1-phenylpropyl)benzamide” is classified as having acute toxicity (oral, category 4) and is suspected of causing genetic defects (category 2) . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Deeper knowledge of the mechanism and parameters of the dynamic processes in amides is important for meaningful interpretation and prediction of the biological activity of aromatic amides in living systems and the strength and conformation of their supramolecular complexes with lanthanide and actinide ions . This suggests that N-substituted benzamides are potential candidates for the development of anti-inflammatory compounds using NF B as a drug target .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylpropyl)benzamide typically involves the condensation of benzoic acid with an amine. One common method is the direct condensation of benzoic acid and 1-phenylpropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a green and efficient pathway. This involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and an eco-friendly process .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the phenylpropyl group.

    N-(1-phenylethyl)benzamide: A similar compound with a phenylethyl group instead of a phenylpropyl group.

    N-(2-phenylpropyl)benzamide: Another analog with a different substitution pattern on the propyl group.

Uniqueness: N-(1-phenylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOSTJHIZFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310186
Record name N-(1-Phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2698-80-8
Record name N-(1-Phenylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2698-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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